2'-O-MOE-U

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

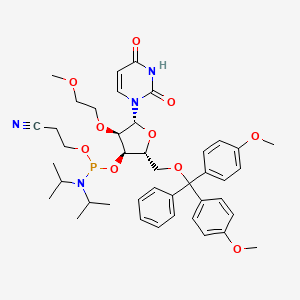

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOKLUONKGURQI-UAQIPLLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53N4O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) for Therapeutic Oligonucleotide Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-methoxyethyl-uridine (2'-O-MOE-U), a cornerstone modification in the development of oligonucleotide therapeutics. We will delve into its chemical structure, unique properties, and the experimental methodologies used to evaluate its performance, offering valuable insights for researchers and professionals in the field of drug development.

Core Concepts: Chemical Structure and Properties

2'-O-methoxyethyl (2'-O-MOE) is a second-generation chemical modification applied to the ribose sugar of nucleotides, significantly enhancing the therapeutic potential of antisense oligonucleotides (ASOs).[1][2] The 2'-O-MOE modification replaces the hydroxyl group at the 2' position of the ribose with a methoxyethyl group.[1] This seemingly subtle alteration imparts a range of highly desirable properties, making it one of the most successful modifications in clinically approved ASOs.[2]

The chemical structure of 2'-O-methoxyethyl-uridine is formally known as 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione. Its molecular formula is C12H18N2O7.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of 2'-O-Methoxyethyl-Uridine (this compound).

The key properties imparted by the 2'-O-MOE modification are summarized below:

-

Increased Nuclease Resistance: The methoxyethyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[1][2][3] This enhanced stability is crucial for the in vivo efficacy of oligonucleotide therapeutics.[2]

-

High Binding Affinity: 2'-O-MOE modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form duplexes, the geometry adopted by RNA.[1] This pre-organization of the sugar moiety leads to a higher binding affinity (lower free energy of duplex formation) to complementary RNA targets.[1]

-

Favorable Pharmacokinetic Profile: Oligonucleotides incorporating 2'-O-MOE modifications, particularly when combined with a phosphorothioate backbone, exhibit favorable pharmacokinetic properties, including good tissue distribution and a long half-life.[4][5][6]

-

Reduced Immunostimulatory Effects: Compared to unmodified or first-generation phosphorothioate oligonucleotides, 2'-O-MOE modifications can lead to a reduction in certain off-target effects, including immunostimulation.

Quantitative Data on this compound Properties

The following tables summarize key quantitative data related to the properties of 2'-O-MOE modified oligonucleotides.

Table 1: Biophysical Properties

| Property | Value | Conditions |

| Melting Temperature (Tm) Increase per Modification | +0.9 to +1.6 °C | Compared to unmodified DNA/RNA duplexes.[2] |

| Sugar Pucker Conformation | C3'-endo (RNA-like) | --- |

Table 2: Nuclease Resistance

| Assay | Oligonucleotide Type | Half-life (t1/2) |

| In vivo presystemic stability (rat) | Partially 2'-O-MOE modified | ~50% intact after 8 hours |

| In vivo presystemic stability (rat) | Fully 2'-O-MOE modified | Completely stable after 8 hours |

Table 3: Pharmacokinetic Properties (in Rats)

| Parameter | 2'-O-MOE with Phosphorothioate (PS) Backbone | 2'-O-MOE with Phosphodiester (PO) Backbone | First-Generation PS ODN |

| Plasma Clearance | Dominated by tissue distribution | ~10-fold more rapid than PS-modified | Dominated by tissue distribution |

| Urinary/Fecal Excretion (24h) | < 10% of administered dose[4] | ~50% of dose excreted in urine as intact oligonucleotide[4] | < 10% of administered dose[4] |

| Plasma Protein Binding | High | Lower than PS-modified | High[4] |

| Tissue Distribution | Broad, with significant uptake in kidney and liver | Primarily kidney[4] | Broad, with significant uptake in kidney and liver |

| Absolute Bioavailability (intraduodenal, rat) | 0.3% (fully modified) to 5.5% (partially modified) | 2.1% (fully modified) | 1.2% |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of 2'-O-MOE modified oligonucleotides. Below are outlines of key experimental protocols.

Synthesis of 2'-O-(2-Methoxyethyl)-L-uridine

A common synthetic route to 2'-O-(2-methoxyethyl)-uridine involves the ring-opening of a 2,2'-anhydrouridine precursor.

Materials:

-

O-2,2'-anhydro-5-methyluridine

-

Aluminum powder

-

2-methoxyethanol

-

Methanol

-

Silica gel for column chromatography

-

Dichloromethane

Procedure:

-

A suspension of aluminum powder in 2-methoxyethanol is refluxed for 2 hours.

-

After cooling to room temperature, the O-2,2'-anhydro-5-methyluridine is added.

-

The mixture is refluxed for an extended period (e.g., 48 hours).[7]

-

After cooling, the reaction mixture is concentrated and co-evaporated with methanol.

-

The crude product is purified by silica gel column chromatography using a methanol/dichloromethane gradient to yield 2'-O-(2-methoxyethyl)-uridine.[7]

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

The incorporation of this compound into an oligonucleotide chain is achieved via standard phosphoramidite solid-phase synthesis on an automated DNA/RNA synthesizer.

Materials:

-

This compound phosphoramidite

-

Other required phosphoramidites (A, C, G, T)

-

Controlled pore glass (CPG) solid support

-

Standard synthesis reagents: activator (e.g., ethylthiotetrazole), capping reagents, oxidizing agent, deblocking agent (trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solutions (e.g., concentrated ammonium hydroxide, methylamine)

Workflow:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed.

-

Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphate backbone are removed.

-

Purification: The final product is purified, typically by HPLC.

Caption: Automated solid-phase synthesis cycle for incorporating this compound.

Melting Temperature (Tm) Analysis

Principle: The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is in a double-stranded state and 50% is single-stranded. It is a measure of the thermal stability of the duplex. Tm is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Protocol Outline:

-

Anneal the 2'-O-MOE modified oligonucleotide with its complementary RNA strand in a suitable buffer (e.g., phosphate buffer with NaCl).

-

Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Slowly increase the temperature at a constant rate (e.g., 1 °C/min) while continuously monitoring the absorbance at 260 nm.

-

The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).

-

The Tm is the temperature at the midpoint of the transition in the melting curve.[8]

Nuclease Resistance Assay (Serum Stability)

Principle: This assay evaluates the stability of the 2'-O-MOE modified oligonucleotide in the presence of nucleases found in serum.

Protocol Outline:

-

Incubate the 2'-O-MOE oligonucleotide in fetal bovine serum (FBS) or human serum at 37°C.

-

At various time points, take aliquots of the reaction and quench the nuclease activity (e.g., by adding a strong denaturant or chelating agent).

-

Analyze the integrity of the oligonucleotide at each time point using a suitable method, such as polyacrylamide gel electrophoresis (PAGE) or HPLC.

-

The amount of full-length, intact oligonucleotide remaining at each time point is quantified to determine the rate of degradation and the half-life.

Mechanism of Action: The "Gapmer" Strategy

2'-O-MOE modifications are frequently used in a "gapmer" antisense oligonucleotide design. In this configuration, a central "gap" of deoxynucleotides is flanked by "wings" of 2'-O-MOE modified nucleotides. This design is crucial for the RNase H-mediated degradation of the target mRNA.

The process is as follows:

-

The 2'-O-MOE ASO enters the cell and binds to its target mRNA sequence in the nucleus or cytoplasm.

-

The 2'-O-MOE "wings" provide high binding affinity and nuclease resistance.

-

The central DNA "gap" forms a DNA:RNA heteroduplex with the target mRNA.

-

This DNA:RNA hybrid is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of the duplex.

-

The cleavage of the mRNA leads to its degradation and a subsequent reduction in the synthesis of the encoded protein.

-

The ASO is then free to bind to another target mRNA molecule, leading to multiple rounds of cleavage.

Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer.

Conclusion

The 2'-O-methoxyethyl modification represents a significant advancement in the field of oligonucleotide therapeutics. Its ability to confer enhanced nuclease resistance, high binding affinity, and a favorable pharmacokinetic profile has been instrumental in the development of several approved antisense drugs. A thorough understanding of its chemical properties, coupled with robust experimental methodologies for its synthesis and evaluation, is paramount for the continued success and innovation in the design of next-generation nucleic acid-based therapies. This guide provides a foundational resource for researchers and drug developers working to harness the full potential of 2'-O-MOE technology.

References

- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligonucleotide Melting Temperature [sigmaaldrich.com]

The Core Mechanism of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, cellular processes, and pharmacokinetic properties that define this important class of therapeutic agents. The guide includes structured data tables for easy comparison of quantitative parameters, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows.

Introduction to 2'-O-MOE Modified Oligonucleotides

2'-O-Methoxyethyl (2'-O-MOE) modification represents a significant advancement in antisense oligonucleotide (ASO) technology. This second-generation chemical modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar moiety. This structural alteration confers several advantageous properties to ASOs, including enhanced binding affinity to target RNA, increased resistance to nuclease degradation, and an improved safety profile compared to first-generation phosphorothioate (PS) oligonucleotides. These characteristics have led to the successful development and approval of several 2'-O-MOE ASO-based therapeutics.

The primary function of 2'-O-MOE ASOs is to modulate the expression of specific genes by binding to a target messenger RNA (mRNA) through Watson-Crick base pairing. This interaction can lead to two distinct downstream effects, depending on the design of the oligonucleotide.

Dual Mechanisms of Action

2'-O-MOE modified oligonucleotides primarily exert their effects through two distinct mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation. The choice of mechanism is dictated by the specific chemical design of the ASO.

RNase H-Mediated Degradation

This is the most common mechanism for 2'-O-MOE ASOs designed to reduce the levels of a target protein. These ASOs are constructed as "gapmers," which consist of a central block of deoxynucleotides (the "gap") flanked by 2'-O-MOE modified nucleotides (the "wings").

When a 2'-O-MOE gapmer ASO binds to its complementary mRNA sequence, the resulting heteroduplex has a DNA:RNA hybrid region at the gap. This hybrid is a substrate for Ribonuclease H (RNase H), an endogenous enzyme that selectively cleaves the RNA strand of a DNA:RNA duplex. The cleavage of the mRNA by RNase H leads to its degradation by cellular exonucleases, thereby preventing its translation into protein. The intact ASO can then bind to another target mRNA molecule, initiating another round of cleavage in a catalytic manner.

Steric Hindrance

For applications where the goal is to modulate RNA splicing or inhibit translation without degrading the mRNA, fully modified 2'-O-MOE ASOs are utilized. In this design, all or most of the nucleotides are 2'-O-MOE modified.

Because a duplex formed between a fully modified 2'-O-MOE ASO and an RNA target is not a substrate for RNase H, the mRNA remains intact. Instead, the ASO acts as a steric block, physically obstructing the binding of cellular machinery involved in RNA processing. This can be used to:

-

Modulate Splicing: By binding to splice sites or splicing regulatory sequences on a pre-mRNA, a 2'-O-MOE ASO can prevent the inclusion or promote the skipping of specific exons, thereby altering the final protein product.

-

Inhibit Translation: By binding to the 5' untranslated region (UTR) or the start codon region of an mRNA, the ASO can prevent the assembly of the ribosomal machinery and block the initiation of protein synthesis.

dot

Caption: Dual mechanisms of 2'-O-MOE ASOs.

Key Physicochemical and Pharmacokinetic Properties

The 2'-O-MOE modification significantly enhances the drug-like properties of ASOs.

-

Increased Binding Affinity: The 2'-O-MOE modification locks the sugar moiety in an RNA-like C3'-endo conformation, which is optimal for binding to an RNA target. This results in a higher binding affinity (lower Kd) and increased thermal stability of the ASO-RNA duplex.

-

Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance against degradation by endo- and exonucleases, leading to a longer half-life in biological fluids and tissues.

-

Favorable Pharmacokinetics: 2'-O-MOE ASOs exhibit excellent distribution to various tissues, particularly the liver and kidneys. They have a long tissue half-life, allowing for infrequent dosing regimens.[1] Plasma clearance is generally rapid due to tissue distribution, and the oligonucleotides are metabolized slowly by nucleases.[1]

-

Reduced Non-specific Protein Binding and Toxicity: Compared to first-generation PS-ASOs, the 2'-O-MOE modification can reduce non-specific binding to proteins, which is often associated with off-target effects and toxicity.

dot

References

The Genesis of a Pillar in Antisense Technology: A Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oligonucleotide therapeutics, the quest for modifications that enhance stability, affinity, and in vivo performance has been a driving force of innovation. Among the most significant advancements, the development of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides stands as a cornerstone of second-generation antisense technology. This modification successfully addressed key limitations of first-generation phosphorothioate (PS) antisense oligonucleotides (ASOs), paving the way for a new class of potent and well-tolerated therapeutics. This in-depth technical guide explores the discovery, history, and core experimental methodologies associated with 2'-O-MOE modifications, providing a comprehensive resource for researchers in the field.

A Serendipitous Discovery and the Dawn of a New Generation

The story of 2'-O-MOE begins in the mid-1990s, a pivotal time in the development of antisense technology. The first generation of ASOs, characterized by a phosphorothioate backbone, demonstrated improved nuclease resistance compared to unmodified oligodeoxynucleotides. However, they also exhibited some drawbacks, including non-specific protein binding and occasional toxicity at higher doses[1].

The breakthrough came from a collaborative effort between scientists at Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals). In a landmark 1995 paper, Pierre Martin described the synthesis and properties of oligonucleotides incorporating 2'-O-alkoxyalkyl modifications[2][3][4]. The primary goal was to identify modifications that would further enhance nuclease resistance without compromising, and ideally improving, the binding affinity to target RNA.

The research explored various 2'-O-alkyl substitutions. While increasing the length of a simple alkoxy chain at the 2'-position improved nuclease resistance, it surprisingly led to a decrease in hybridization affinity. The innovation lay in the introduction of an ether linkage in the alkyl chain. Among the tested modifications, the 2'-O-methoxyethyl group emerged as a clear frontrunner, exhibiting a remarkable combination of high nuclease resistance and a significant increase in binding affinity to complementary RNA[2][3]. This discovery marked the birth of the second generation of antisense drugs.

Key Properties of 2'-O-MOE Modifications

The superior pharmacological properties of 2'-O-MOE modifications are central to their success. These properties, summarized in the table below, provide a clear advantage over earlier antisense chemistries.

| Property | 2'-O-MOE Modification | First-Generation (Phosphorothioate) | Unmodified Oligonucleotide |

| Binding Affinity (ΔTm per modification) | +0.9 to +1.6 °C[3] | Lowered by 0.5 to 1.5 °C per linkage[5] | Baseline |

| Nuclease Resistance | High[1][3] | Moderate[1] | Low |

| Toxicity | Reduced compared to PS ASOs[1] | Potential for non-specific protein binding and toxicity[1] | N/A (rapidly degraded) |

| In Vivo Half-life | Longer tissue half-lives[3] | Improved over unmodified | Very short |

The enhanced binding affinity of 2'-O-MOE modified oligonucleotides is attributed to the conformational preference of the ribose sugar. The 2'-O-MOE group favors a C3'-endo pucker, which pre-organizes the oligonucleotide backbone into an A-form helix, the geometry adopted by RNA-DNA and RNA-RNA duplexes. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex.

The "Gapmer" Design: Harnessing RNase H Activity

A critical aspect of many antisense applications is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex. However, oligonucleotides fully modified with 2'-O-MOE are not substrates for RNase H. To overcome this, the "gapmer" design was developed[6][7].

A gapmer is a chimeric oligonucleotide consisting of a central "gap" of deoxynucleotides (typically 7-10 bases with a phosphorothioate backbone) flanked by 2'-O-MOE modified nucleotides on both the 5' and 3' ends (the "wings"). This design ingeniously combines the key features of both generations:

-

2'-O-MOE Wings: Provide high binding affinity to the target RNA and protect the oligonucleotide from exonuclease degradation.

-

Deoxy Gap: Forms an RNase H-competent duplex with the target RNA, leading to its cleavage and subsequent gene silencing.

Diagram of a gapmer ASO hybridizing to target mRNA and recruiting RNase H for cleavage.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize 2'-O-MOE oligonucleotides is essential for researchers. Below are detailed protocols for key experiments.

Synthesis of 2'-O-MOE Phosphoramidites

The synthesis of 2'-O-MOE phosphoramidites is a crucial first step. While detailed synthetic organic chemistry is beyond the scope of this guide, the general strategy involves the alkylation of the 2'-hydroxyl group of a protected ribonucleoside.

General Workflow:

General workflow for the synthesis of 2'-O-MOE phosphoramidites.

A common method involves the use of 2-methoxyethyl bromide or a similar alkylating agent in the presence of a base to selectively alkylate the 2'-hydroxyl group. Subsequent protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group yields the final phosphoramidite building block ready for automated solid-phase oligonucleotide synthesis[8].

Melting Temperature (Tm) Determination

Objective: To determine the thermal stability of the duplex formed between a 2'-O-MOE modified oligonucleotide and its complementary RNA target.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the 2'-O-MOE oligonucleotide and its complementary RNA target in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)[9].

-

The final concentration of each oligonucleotide is typically in the low micromolar range (e.g., 1-5 µM).

-

-

Annealing:

-

Mix equal volumes of the oligonucleotide and its complement.

-

Heat the mixture to 90-95°C for 5-10 minutes to ensure complete denaturation of any secondary structures.

-

Slowly cool the mixture to room temperature to allow for proper annealing of the duplex.

-

-

UV Absorbance Measurement:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C)[10].

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is determined by finding the temperature at the maximum of the first derivative of the melting curve.

-

Nuclease Stability Assay

Objective: To assess the resistance of 2'-O-MOE modified oligonucleotides to degradation by nucleases.

Protocol:

-

Oligonucleotide Labeling:

-

Label the 5' or 3' end of the oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag to enable visualization.

-

-

Incubation with Nuclease:

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction at each time point by adding a quenching solution (e.g., EDTA and formamide loading buffer).

-

Denature the samples by heating.

-

-

Gel Electrophoresis:

-

Separate the intact oligonucleotide and its degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Visualization and Quantification:

-

Visualize the bands using autoradiography (for ³²P) or fluorescence imaging.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Calculate the half-life (t₁/₂) of the oligonucleotide under the assay conditions.

-

RNase H Cleavage Assay

Objective: To determine the ability of a 2'-O-MOE gapmer to induce RNase H-mediated cleavage of a target RNA.

Protocol:

-

Substrate Preparation:

-

Synthesize a target RNA molecule, typically labeled at the 5' end with a fluorescent dye (e.g., FAM).

-

Synthesize the 2'-O-MOE gapmer oligonucleotide.

-

-

Hybridization:

-

Anneal the gapmer to the fluorescently labeled target RNA in an appropriate buffer (e.g., containing KCl and EDTA) by heating and slow cooling[10].

-

-

RNase H Digestion:

-

Initiate the cleavage reaction by adding recombinant RNase H1 to the reaction mixture[10].

-

Incubate the reaction at 37°C.

-

Take aliquots at various time points.

-

-

Analysis of Cleavage Products:

-

Stop the reaction by adding EDTA.

-

Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.

-

Visualize the bands using a fluorescence scanner. The appearance of shorter RNA fragments indicates cleavage.

-

-

Quantification:

-

Quantify the intensity of the full-length and cleaved RNA bands to determine the percentage of cleavage over time.

-

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. researchgate.net [researchgate.net]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. A New Access to 2′‐O‐Alkylated Ribonucleosides and Properties of 2′‐O‐ Alkylated Oligoribonucleotides. | Semantic Scholar [semanticscholar.org]

- 5. Nuclease Resistance Design and Protocols [genelink.com]

- 6. Gapmer Design [biosyn.com]

- 7. Gapmer Antisense Oligonucleotides Suppress the Mutant Allele of COL6A3 and Restore Functional Protein in Ullrich Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. research.fredhutch.org [research.fredhutch.org]

- 12. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) in Modern Antisense Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense technology has revolutionized the landscape of drug discovery and molecular medicine, offering a targeted approach to modulate gene expression. At the heart of the second generation of antisense oligonucleotides (ASOs) lies a critical chemical modification: 2'-O-methoxyethyl (2'-O-MOE). This in-depth technical guide explores the multifaceted role of 2'-O-MOE-Uridine (2'-O-MOE-U) and its impact on the efficacy, safety, and pharmacokinetic properties of antisense therapeutics.

The Chemical Advancement of 2'-O-MOE Modification

First-generation antisense oligonucleotides, primarily phosphorothioates (PS), demonstrated therapeutic potential but were hampered by limitations such as lower binding affinity to target RNA and non-specific protein binding that could lead to toxicity.[1][2][3] The introduction of 2'-O-MOE at the ribose sugar moiety marked a significant leap forward, addressing many of these challenges.[1][3]

The 2'-O-MOE modification involves the replacement of the 2'-hydroxyl group of the ribose sugar with an O-methoxyethyl group.[1][4] This chemical alteration confers a unique set of properties that enhance the overall therapeutic profile of ASOs.

Core Properties and Advantages of 2'-O-MOE-Modified Oligonucleotides

The incorporation of 2'-O-MOE modifications into ASOs imparts several key advantages that are crucial for their therapeutic success.

Enhanced Binding Affinity

ASOs containing 2'-O-MOE modifications exhibit a higher binding affinity for their complementary target RNA sequences.[1][4][5] This is attributed to the 2'-O-MOE group pre-organizing the sugar pucker into a C3'-endo conformation, which is favorable for forming stable A-form duplexes with RNA.[4][6] The increased thermodynamic stability of the ASO-RNA duplex translates to enhanced potency. The change in melting temperature (ΔTm) per modification is a key metric for this increased affinity.

Superior Nuclease Resistance

A critical hurdle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases.[7][8] The 2'-O-MOE modification provides steric hindrance, effectively protecting the phosphodiester backbone from nuclease cleavage.[1][4][8] This enhanced stability significantly increases the half-life of the ASO in tissues, allowing for less frequent dosing.[2][5]

Favorable Pharmacokinetic and Toxicological Profile

Compared to earlier modifications, 2'-O-MOE ASOs generally exhibit an improved safety and tolerability profile.[9][10] They have been shown to have reduced pro-inflammatory effects and lower non-specific protein binding compared to first-generation phosphorothioate ASOs.[1][4] The pharmacokinetic properties are also favorable, with broad tissue distribution and a long tissue half-life.[9][11]

Quantitative Comparison of Key Oligonucleotide Modifications

The selection of chemical modifications is a critical aspect of ASO design. The following table summarizes key quantitative data comparing 2'-O-MOE with other common modifications.

| Modification | ΔTm per Modification (°C) vs. DNA/RNA | Nuclease Resistance | Key Advantages | Potential Considerations |

| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6[1][4] | High | Excellent balance of affinity, stability, and safety; well-characterized pharmacokinetic profile. | Does not support RNase H activity on its own. |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE[1] | Moderate to High | Natural modification; reduces toxicity.[12][13] | Lower nuclease resistance compared to 2'-O-MOE. |

| Locked Nucleic Acid (LNA) | High | Very High | Extremely high binding affinity. | Can be associated with increased toxicity. |

| Phosphorothioate (PS) | Decreases | High | Nuclease resistance; supports RNase H activity.[2] | Lower binding affinity; potential for non-specific protein binding and toxicity.[2][12] |

Mechanism of Action: The "Gapmer" Design

While the 2'-O-MOE modification enhances many properties of an ASO, it does not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[1][5] To harness the potent gene-silencing ability of RNase H-mediated degradation, 2'-O-MOE modified nucleotides are typically incorporated into a "gapmer" design.[1][5]

A gapmer ASO consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, which is a substrate for RNase H.[9] This gap is flanked by "wings" of 2'-O-MOE modified nucleotides, which provide high binding affinity and nuclease resistance.[9]

Figure 1: Mechanism of action of a 2'-O-MOE gapmer ASO via RNase H-mediated degradation.

Signaling Pathways Targeted by 2'-O-MOE ASOs: Case Studies

The versatility of 2'-O-MOE ASO technology has been demonstrated in the development of therapies for a range of diseases by targeting key signaling pathways.

Targeting Bcl-2 in Cancer

B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor survival and resistance to chemotherapy.[11][14] Antisense oligonucleotides targeting Bcl-2 mRNA aim to reduce its expression, thereby promoting apoptosis in cancer cells.

Figure 2: Targeting the Bcl-2 pathway with a 2'-O-MOE ASO to induce apoptosis.

Targeting Apolipoprotein B (ApoB-100) in Hypercholesterolemia

Apolipoprotein B-100 (ApoB-100) is a crucial protein for the assembly and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol in the liver.[15][16] Elevated levels of LDL cholesterol are a major risk factor for cardiovascular disease. ASOs targeting ApoB-100 mRNA reduce the production of ApoB-100, leading to lower levels of LDL cholesterol.[15]

Figure 3: Inhibition of ApoB-100 synthesis and LDL cholesterol production by a 2'-O-MOE ASO.

Detailed Experimental Protocols

The successful development and evaluation of 2'-O-MOE ASOs rely on a series of well-defined experimental protocols.

Synthesis and Purification of 2'-O-MOE Gapmer ASOs

Objective: To synthesize and purify high-quality 2'-O-MOE gapmer ASOs for in vitro and in vivo studies.

Methodology:

-

Solid-Phase Synthesis: ASOs are synthesized on a solid support using an automated DNA/RNA synthesizer employing standard phosphoramidite chemistry.

-

Coupling: this compound and other modified phosphoramidites, along with standard deoxynucleotide phosphoramidites for the gap region, are sequentially coupled to the growing oligonucleotide chain. A longer coupling time of around 6-15 minutes is often required for the modified amidites.

-

Thiolation: To introduce the nuclease-resistant phosphorothioate backbone, a sulfurizing agent is used in place of the standard oxidation step.

-

Cleavage and Deprotection: The synthesized ASO is cleaved from the solid support and the protecting groups are removed using a concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperatures.

-

Purification: The crude ASO product is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC) to remove failure sequences and other impurities.

-

Desalting and Quantification: The purified ASO is desalted using size-exclusion chromatography and quantified by UV spectrophotometry at 260 nm.

In Vitro ASO Transfection and Activity Assay

Objective: To assess the ability of a 2'-O-MOE ASO to reduce the expression of its target mRNA in cultured cells.

Methodology:

-

Cell Culture: Plate the target cells (e.g., cancer cell lines for Bcl-2 ASOs, or hepatocyte-derived cells for ApoB ASOs) in appropriate multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Transfection: Prepare a transfection mix containing the ASO and a transfection reagent (e.g., a cationic lipid formulation) in serum-free media. Alternatively, for "gymnotic" or "free" uptake, the ASO can be added directly to the cell culture medium without a transfection reagent, although higher concentrations and longer incubation times are typically required.[17]

-

Incubation: Add the transfection mix to the cells and incubate for a specified period (e.g., 4-24 hours). For gymnotic uptake, the incubation time may be longer (e.g., 24-72 hours).

-

RNA Extraction: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them to extract total RNA using a commercially available kit.

-

Gene Expression Analysis: Quantify the level of the target mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Normalize the target mRNA levels to a housekeeping gene to control for variations in RNA input.

-

Data Analysis: Calculate the percentage of target mRNA reduction relative to cells treated with a control ASO (e.g., a scrambled sequence).

Nuclease Resistance Assay

Objective: To evaluate the stability of 2'-O-MOE ASOs in the presence of nucleases.

Methodology:

-

Oligonucleotide Labeling: Label the 5' end of the ASO with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Nuclease Digestion: Incubate the labeled ASO in a solution containing a nuclease source, such as fetal bovine serum or a purified exonuclease (e.g., snake venom phosphodiesterase).

-

Time Course: Take aliquots of the reaction at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or HPLC.

-

Quantification: Quantify the amount of full-length, intact ASO remaining at each time point to determine the degradation rate and half-life.

RNase H Cleavage Assay

Objective: To confirm that the gapmer ASO can direct RNase H-mediated cleavage of the target RNA.

Methodology:

-

Substrate Preparation: Synthesize a short RNA transcript corresponding to the target sequence. This RNA can be radiolabeled or fluorescently labeled for detection.

-

Hybridization: Anneal the 2'-O-MOE gapmer ASO to the target RNA to form a duplex.

-

RNase H Treatment: Add purified recombinant RNase H to the duplex and incubate at 37°C.

-

Analysis: Analyze the reaction products by PAGE. The cleavage of the RNA by RNase H will result in smaller fragments.

-

Visualization: Visualize the RNA fragments by autoradiography (for radiolabeled RNA) or fluorescence imaging.

In Vivo Efficacy and Toxicity Evaluation in Animal Models

Objective: To assess the therapeutic efficacy and safety of a 2'-O-MOE ASO in a relevant animal model.

Methodology:

-

Animal Model: Select an appropriate animal model that recapitulates the human disease (e.g., a mouse model with a human cancer xenograft for a Bcl-2 ASO, or a transgenic mouse expressing human ApoB-100 for an ApoB ASO).

-

ASO Administration: Administer the ASO to the animals via a clinically relevant route, such as subcutaneous or intravenous injection. Include control groups receiving a saline vehicle or a scrambled control ASO.

-

Efficacy Assessment: At the end of the study, collect tissues of interest (e.g., tumors, liver) and measure the levels of the target mRNA and protein to determine the extent of target knockdown. For cancer models, monitor tumor growth. For hypercholesterolemia models, measure plasma lipid levels.

-

Toxicity Assessment: Monitor the animals for any signs of toxicity, such as changes in body weight, behavior, or clinical signs. Collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney function).[18][19] Conduct a full histopathological examination of major organs to identify any tissue damage.

Future Directions and Conclusion

The 2'-O-MOE modification has been instrumental in the success of second-generation antisense technology, leading to the development of several FDA-approved drugs.[6] Ongoing research continues to explore novel chemical modifications and delivery strategies to further enhance the therapeutic potential of ASOs. However, the robust and well-characterized properties of 2'-O-MOE ensure its continued prominence in the field of antisense therapeutics. Its ability to confer a desirable balance of high binding affinity, exceptional nuclease resistance, and a favorable safety profile makes it a cornerstone of modern oligonucleotide drug development. This technical guide provides a comprehensive overview of the critical role of this compound in antisense technology, offering valuable insights for researchers and drug developers working to advance this powerful therapeutic modality.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. researchgate.net [researchgate.net]

- 5. microsynth.com [microsynth.com]

- 6. Modulation of the activity of Bcl-2 in Waldenstrom's macroglobulinemia using antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclease Resistance Design and Protocols [genelink.com]

- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 10. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. mdpi.com [mdpi.com]

- 14. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How Do ApoB Antisense Oligonucleotides Work? Uses, Side Effects, Drug Names [rxlist.com]

- 16. Antisense oligonucleotide-induced alternative splicing of the APOB mRNA generates a novel isoform of APOB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ncardia.com [ncardia.com]

- 18. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis of 2'-O-MOE Uridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predominant synthetic pathway for 2'-O-(2-Methoxyethyl)uridine (2'-O-MOE uridine), a critical modification in therapeutic oligonucleotides. The 2'-O-MOE modification enhances the stability, nuclease resistance, and binding affinity of oligonucleotides, making it a cornerstone of antisense technology.[1] This document details the core synthetic route, experimental protocols, and the subsequent conversion to the phosphoramidite building block necessary for solid-phase oligonucleotide synthesis.

Core Synthesis Pathway Overview

The most prevalent and scalable synthesis of 2'-O-MOE uridine commences with uridine and proceeds through a key intermediate, 2,2'-anhydrouridine. This intermediate is then subjected to a ring-opening reaction with 2-methoxyethanol, catalyzed by a Lewis acid, to introduce the 2'-O-methoxyethyl group. The final nucleoside is then converted to its 5'-O-dimethoxytrityl (DMT) protected phosphoramidite derivative for incorporation into oligonucleotide chains.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of 2'-O-MOE uridine and its corresponding phosphoramidite.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Anhydrouridine Formation | Uridine | 2,2'-Anhydrouridine | ~76-85% |

| 2. Ring-Opening with 2-Methoxyethanol | 2,2'-Anhydrouridine | 2'-O-(2-Methoxyethyl)uridine | ~55% |

| 3. 5'-O-DMT Protection | 2'-O-(2-Methoxyethyl)uridine | 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine | ~80-95% |

| 4. 3'-O-Phosphitylation | 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine | 2'-O-MOE Uridine Phosphoramidite | ~65-67% |

Experimental Protocols

Step 1: Synthesis of 2,2'-Anhydrouridine

This procedure describes the formation of the anhydro intermediate from uridine.

Methodology:

-

To a solution of uridine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), add diphenyl carbonate ((PhO)2CO) and a mild base like sodium bicarbonate (NaHCO3).[2][3]

-

Heat the reaction mixture to approximately 100-110°C.[2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting residue is triturated with a mixture of ethanol and another organic solvent like acetone or acetonitrile to precipitate the product.[3]

-

The solid is collected by filtration, washed with a cold solvent (e.g., methanol), and dried to yield 2,2'-anhydrouridine as a solid.[4]

Step 2: Synthesis of 2'-O-(2-Methoxyethyl)uridine

This protocol details the crucial ring-opening reaction to introduce the 2'-O-MOE group.

Methodology:

-

A suspension of aluminum powder in 2-methoxyethanol is refluxed for approximately 2 hours to form the aluminum alkoxide catalyst in situ.[5] Alternatively, tris-(2-methoxyethyl)borate can be used.[6][7]

-

After cooling, 2,2'-anhydrouridine is added to the reaction mixture.

-

The mixture is then refluxed for an extended period, typically 48 hours.[5]

-

After cooling to room temperature, the reaction mixture is worked up. This may involve co-evaporation with methanol.[5]

-

The crude product is purified by column chromatography on silica gel, typically using a mobile phase of methanol in dichloromethane (e.g., 5% MeOH/CH2Cl2), to afford pure 2'-O-(2-Methoxyethyl)uridine.[5][8]

Step 3: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine

This step involves the protection of the 5'-hydroxyl group, a prerequisite for phosphoramidite synthesis.

Methodology:

-

2'-O-(2-Methoxyethyl)uridine is dissolved in a suitable solvent such as 1,4-dioxane or pyridine.[5]

-

Dimethoxytrityl chloride (DMT-Cl) is added to the solution in the presence of a base like triethylamine or 2,6-lutidine.[5][6]

-

The reaction is stirred at room temperature for approximately 2 hours.[5]

-

The reaction is quenched and the product is extracted.

-

Purification is typically achieved by column chromatography to yield the 5'-O-DMT protected nucleoside.

Step 4: Synthesis of 2'-O-MOE Uridine Phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite monomer for oligonucleotide synthesis.

Methodology:

-

The 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine is dissolved in an anhydrous solvent like dichloromethane.

-

A phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

The reaction is stirred at room temperature for about 1 hour.[8]

-

The reaction mixture is then washed, and the organic layer is dried and concentrated.

-

The crude phosphoramidite is purified, often by precipitation or column chromatography, to yield the final product.

Mandatory Visualizations

Caption: Overall synthesis pathway of 2'-O-MOE uridine phosphoramidite from uridine.

Caption: Experimental workflow for the synthesis of 2'-O-MOE uridine.

References

- 1. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1169823C - 2, the preparation method of 2'-anhydrouridine compound - Google Patents [patents.google.com]

- 4. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]

- 5. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Biophysical Virtuoso: A Technical Guide to 2'-O-Methoxyethyl RNA

For Researchers, Scientists, and Drug Development Professionals

The advent of chemically modified oligonucleotides has revolutionized the landscape of therapeutic and diagnostic applications. Among the most successful and widely adopted modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution on the ribose sugar of RNA. This in-depth technical guide provides a comprehensive overview of the core biophysical properties of 2'-O-MOE RNA, offering a valuable resource for researchers and professionals in the field of drug development.

Structural Conformation: A-Form Helix Predisposition

The 2'-O-MOE modification plays a pivotal role in dictating the conformational preference of the sugar pucker. The bulky methoxyethyl group at the 2' position sterically favors a C3'-endo sugar conformation, which is characteristic of an A-form helical geometry, similar to that of natural RNA.[1][2] This pre-organization of the sugar into an A-form-like structure is a key determinant of many of the advantageous biophysical properties of 2'-O-MOE RNA.

Enhanced Thermal Stability

A critical parameter for the efficacy of oligonucleotide-based therapeutics is their binding affinity to the target nucleic acid sequence. The 2'-O-MOE modification significantly enhances the thermal stability of duplexes formed with complementary RNA. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The increase in Tm is a direct consequence of the A-form helical geometry favored by the 2'-O-MOE modification, which leads to more stable base stacking and duplex formation.[2]

| Modification Comparison | ΔTm per Modification (°C) | Reference |

| 2'-O-MOE | +0.9 to +1.6 | [2] |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |

| 2'-Fluoro (2'-F) | +2.5 | [2] |

A study on fully modified 14-mer oligonucleotides provided the following absolute Tm values, clearly demonstrating the stabilizing effect of the 2'-O-MOE modification.

| Duplex | Tm (°C) | Reference |

| UOH14/AOH14 (Unmodified RNA) | 24 | [3] |

| UOMe14/AOH14 (2'-O-Methyl) | 36 | [3] |

| UOMOE14/AOH14 (2'-O-MOE) | 40 | [3] |

Superior Nuclease Resistance

Protein Binding Characteristics

The interaction of oligonucleotides with cellular proteins can influence their efficacy, distribution, and potential off-target effects. The 2'-O-MOE modification has been shown to reduce non-specific protein binding compared to first-generation phosphorothioate (PS) modified oligonucleotides.[4] This is a crucial advantage as it can lead to an improved safety profile and better target specificity. While specific quantitative binding affinity data (e.g., Kd values) for a wide range of proteins are not extensively documented in the public domain, the qualitative understanding is that the neutral 2'-O-MOE modification mitigates the non-specific electrostatic interactions often observed with the negatively charged phosphorothioate backbone.

Applications in Antisense Technology

The unique biophysical properties of 2'-O-MOE RNA have made it a cornerstone of modern antisense oligonucleotide (ASO) design.

RNase H-Dependent ASOs (Gapmers)

2'-O-MOE modifications are instrumental in the design of "gapmer" ASOs. These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides that is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[4] The 2'-O-MOE wings provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation. Upon binding to the target mRNA, the DNA-RNA heteroduplex formed at the gap region is a substrate for RNase H, an enzyme that cleaves the RNA strand, leading to target mRNA degradation and subsequent protein downregulation.

References

- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

2'-O-Methoxyethyl Modified Oligonucleotides: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oligonucleotide-based therapeutics has been significantly shaped by chemical modifications that enhance their drug-like properties. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification represents a cornerstone of second-generation antisense technology.[1][2] This modification, where a methoxyethyl group replaces the 2'-hydroxyl group of the ribose sugar, confers a range of advantageous properties to oligonucleotides, particularly antisense oligonucleotides (ASOs).[1][2] These enhancements include superior nuclease resistance, increased binding affinity to target RNA, and a favorable pharmacokinetic and toxicity profile compared to first-generation phosphorothioate (PS) oligonucleotides.[2][3][4]

2'-O-MOE modifications are most commonly incorporated into "gapmer" ASO designs. These chimeric structures feature a central "gap" of deoxy- or phosphorothioate DNA nucleotides, which is capable of recruiting RNase H, flanked by 2'-O-MOE modified "wings".[3][5] The wings provide nuclease stability and high binding affinity, while the central gap facilitates RNase H-mediated cleavage of the target mRNA, leading to gene silencing.[5][6] This mechanism of action has proven to be a robust platform for the development of novel therapeutics, with several 2'-O-MOE-containing ASO drugs approved by the FDA and many more advancing through clinical trials.[1][7] This technical guide provides an in-depth review of 2'-O-MOE modifications, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways to support researchers and drug developers in this field.

Data Presentation

The following tables summarize the quantitative effects of 2'-O-MOE modifications on key oligonucleotide properties.

Table 1: Effect of 2'-O-MOE Modification on Duplex Thermal Stability (Tm)

| Oligonucleotide Type | Modification | ΔTm per Modification (°C) | Reference |

| ASO/RNA duplex | 2'-O-MOE | +0.9 to +1.6 | [8] |

| ASO/RNA duplex | 2'-O-MOE | ~+2.0 (compared to PS-DNA) | [9] |

Table 2: In Vivo Potency of 2'-O-MOE Modified Antisense Oligonucleotides

| Target Gene | ASO Design | Animal Model | Potency (ED50) | Reference |

| PTEN | 5-10-5 MOE gapmer | Mouse | 9.5 mg/kg | [10][11] |

| PTEN | Shorter BNA/MOE gapmers | Mouse | 2-5 mg/kg | [10][11] |

Table 3: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Type | Modification | Half-life in 10% Fetal Bovine Serum | Reference |

| Phosphodiester ODN | Unmodified | < 24 hours | [12] |

| Phosphorothioate ODN | S-ODN | > 72 hours | [12] |

| 2'-O-MOE Gapmer S-ODN | 2'-O-MOE wings | Significantly increased compared to unmodified | [4] |

Experimental Protocols

Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides (Phosphoramidite Method)

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing 2'-O-MOE modifications using phosphoramidite chemistry.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

2'-O-MOE phosphoramidites (A, C, G, T/U)

-

Standard DNA or RNA phosphoramidites

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Capping solution A (e.g., acetic anhydride in THF/lutidine)

-

Capping solution B (e.g., N-methylimidazole in THF)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

-

Anhydrous acetonitrile

Procedure:

-

Synthesis Setup: The synthesis is performed on an automated synthesizer, which controls the delivery of reagents to the synthesis column containing the solid support. The desired oligonucleotide sequence, including the positions of 2'-O-MOE modifications, is programmed into the synthesizer.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.[1]

-

Step 2: Coupling: The next phosphoramidite monomer (either a standard or a 2'-O-MOE modified amidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 shortmers).[9]

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[1]

-

-

Final Detritylation: After the final synthesis cycle, the terminal 5'-DMT group can be removed ("DMT-off") or left on ("DMT-on") to aid in purification.[1]

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.[13]

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.

UV Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device).

-

Quartz cuvettes

-

Purified oligonucleotides (the 2'-O-MOE modified strand and its complementary RNA or DNA target)

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

-

Sample Preparation: Prepare a solution containing equimolar concentrations of the 2'-O-MOE modified oligonucleotide and its complementary strand in the melting buffer. The final concentration of each strand is typically in the low micromolar range.

-

Annealing: To ensure proper duplex formation, heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Spectrophotometer Setup: Place the cuvette containing the annealed sample into the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm.

-

Melting Curve Acquisition: Program the spectrophotometer to gradually increase the temperature of the sample at a controlled rate (e.g., 0.5-1.0°C per minute). Record the absorbance at 260 nm at regular temperature intervals.

-

Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve.[14]

In Vivo Potency Assessment in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of a 2'-O-MOE modified ASO in a mouse model.

Materials:

-

2'-O-MOE modified ASO, sterile and formulated in a suitable vehicle (e.g., phosphate-buffered saline, PBS).

-

Control ASO (e.g., a scrambled sequence with the same chemistry).

-

Laboratory mice (strain and sex appropriate for the disease model).

-

Administration equipment (e.g., syringes, needles).

-

Anesthesia and surgical equipment for tissue collection.

-

RNA extraction reagents and kits.

-

qRT-PCR reagents and instrument.

Procedure:

-

Animal Acclimation and Dosing: Acclimate the mice to the housing conditions. Administer the 2'-O-MOE ASO and control ASO to different groups of mice. The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) and dosing regimen will depend on the specific ASO and therapeutic target.[3][15]

-

Tissue Collection: At a predetermined time point after the final dose, euthanize the mice and collect the target tissues.[16] Tissues should be immediately processed for RNA extraction or snap-frozen in liquid nitrogen and stored at -80°C.

-

RNA Extraction and Quantification: Extract total RNA from the collected tissues using a suitable method. Quantify the RNA concentration and assess its quality.

-

Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene in the tissue samples. Use appropriate housekeeping genes for normalization.

-

Data Analysis: Calculate the percent reduction in target mRNA levels in the ASO-treated groups compared to the control group. Determine the ED50, which is the dose of the ASO that produces a 50% reduction in the target mRNA.

RNase H Cleavage Assay

This protocol describes an in vitro assay to confirm that a 2'-O-MOE gapmer ASO can mediate RNase H cleavage of its target RNA.

Materials:

-

2'-O-MOE gapmer ASO.

-

Target RNA transcript (can be a short synthetic RNA or a longer in vitro transcribed RNA). Often, one of the strands is labeled (e.g., with a fluorescent dye or radioisotope) for detection.

-

Recombinant RNase H1 enzyme.

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT).

-

Nuclease-free water.

-

EDTA solution to stop the reaction.

-

Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis, PAGE) and imaging system.

Procedure:

-

Duplex Formation: Anneal the 2'-O-MOE gapmer ASO with the target RNA by heating the mixture to 95°C for 2 minutes and then slowly cooling to room temperature.[17]

-

Reaction Setup: In a reaction tube, combine the annealed ASO-RNA duplex, RNase H reaction buffer, and nuclease-free water.[18][19]

-

Initiation of Reaction: Add RNase H1 enzyme to the reaction mixture and incubate at 37°C.[18][19]

-

Time Course and Termination: Take aliquots of the reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding EDTA.

-

Analysis of Cleavage Products: Analyze the reaction products by gel electrophoresis. The cleavage of the labeled RNA strand will result in the appearance of smaller fragments.[20]

-

Quantification: Quantify the amount of intact and cleaved RNA at each time point to determine the rate of cleavage.

Mandatory Visualization

Signaling Pathway: RNase H-Mediated Cleavage of Target mRNA

Caption: RNase H-mediated gene silencing pathway for 2'-O-MOE gapmer ASOs.

Experimental Workflow: Preclinical Evaluation of a 2'-O-MOE ASO

Caption: General workflow for the preclinical development of 2'-O-MOE ASOs.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. aumbiotech.com [aumbiotech.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. icpms.labrulez.com [icpms.labrulez.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. immuneed.com [immuneed.com]

- 8. twistbioscience.com [twistbioscience.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 14. agilent.com [agilent.com]

- 15. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]

- 18. neb.com [neb.com]

- 19. neb.com [neb.com]

- 20. researchgate.net [researchgate.net]

2'-O-Methoxyethyl (2'-O-MOE) Modification in Therapeutic Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of 2'-O-methoxyethyl (2'-O-MOE) modification has been a pivotal advancement in the field of therapeutic oligonucleotides, particularly for antisense oligonucleotides (ASOs). This second-generation modification confers a range of advantageous properties that enhance the therapeutic potential of oligonucleotides, addressing many of the limitations of earlier chemistries. This technical guide provides an in-depth overview of the core advantages of 2'-O-MOE modification, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Advantages of 2'-O-MOE Modification

The incorporation of a 2'-O-methoxyethyl group onto the ribose sugar of a nucleotide significantly improves the drug-like properties of an oligonucleotide. These enhancements are primarily centered around four key areas: binding affinity, nuclease resistance, pharmacokinetic profile, and a favorable toxicity profile.

Enhanced Binding Affinity

The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker conformation. This conformational preference increases the thermodynamic stability of the duplex formed between the ASO and its target RNA, resulting in a higher binding affinity. This enhanced affinity translates to increased potency of the therapeutic oligonucleotide. The increase in melting temperature (Tm), a measure of duplex stability, is a key quantitative indicator of this improved binding.

Superior Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in biological fluids and tissues. The bulky 2'-O-MOE group provides steric hindrance, effectively shielding the phosphodiester or phosphorothioate backbone from nuclease attack. This increased stability extends the half-life of the oligonucleotide, allowing for less frequent dosing and sustained target engagement.

Favorable Pharmacokinetics and Biodistribution

When combined with a phosphorothioate (PS) backbone, 2'-O-MOE modified oligonucleotides exhibit excellent pharmacokinetic properties. They are well-absorbed after subcutaneous administration and distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidneys. The high degree of plasma protein binding reduces renal clearance of the parent drug, contributing to a prolonged tissue half-life.

Improved Toxicity Profile

Compared to first-generation phosphorothioate oligonucleotides, which can exhibit off-target effects and immune stimulation, 2'-O-MOE modifications generally lead to a better-tolerated therapeutic. The improved binding specificity and reduced non-specific protein interactions contribute to a more favorable safety profile.

Quantitative Data on the Performance of 2'-O-MOE Oligonucleotides

The advantages of 2'-O-MOE modification are substantiated by a wealth of quantitative data from numerous preclinical and clinical studies. The following tables summarize key performance metrics.

Table 1: Enhancement of Binding Affinity (Melting Temperature)

| Modification Type | Change in Tm per Modification (°C) | Reference |

| 2'-O-MOE | +1.5 to +2.0 | [1] |

| Phosphorothioate (PS) | -0.5 | [1] |

Table 2: In Vitro Potency of 2'-O-MOE Antisense Oligonucleotides

| Target Gene | Cell Line | ASO Chemistry | IC50 (nM) | Reference |

| PTEN | HeLa | 2'-O-MOE Gapmer | ~50 | [2] |

| PTEN | HeLa | Phosphorothioate DNA | >200 | [2] |

| TRADD | b.END | 2'-O-MOE Gapmer | ~8 | [1] |

| TRADD | b.END | LNA Gapmer | ~32 | [1] |

| CTNNB1 | A549 | 2'-O-MOE Gapmer | Consistently < 2'-OMe | [3] |

Table 3: Pharmacokinetic Parameters of 2'-O-MOE Oligonucleotides in Animal Models

| Species | ASO (ISIS 301012) Dose | Plasma Half-life (t1/2) | Tissue Half-life (Liver) | Reference |

| Mouse | 25 mg/kg s.c. | ~2 hours (alpha), days (beta) | ~14 days | [4] |

| Rat | 5 mg/kg i.v. | ~1.5 hours (alpha), days (beta) | Not specified | [5] |

| Monkey | 10 mg/kg i.v. | ~2 hours (alpha), days (beta) | ~10-12 days | [6][7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2'-O-MOE modified oligonucleotides.

Nuclease Stability Assay (Serum)

This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

-

2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified, phosphorothioate).

-

Human or animal serum (e.g., fetal bovine serum, FBS).

-

Nuclease-free water.

-

Phosphate-buffered saline (PBS).

-

Gel loading buffer (containing a denaturant like formamide).

-

Polyacrylamide gel electrophoresis (PAGE) system.

-

Gel staining solution (e.g., SYBR Gold).

-

Gel imaging system.

Procedure:

-

Prepare a stock solution of the test oligonucleotide at a concentration of 20 µM in nuclease-free water.

-

In a microcentrifuge tube, mix 10 µL of the oligonucleotide stock solution with 90 µL of serum (final oligonucleotide concentration: 2 µM in 90% serum).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 10 µL aliquot of the reaction mixture.

-

Immediately quench the nuclease activity by adding 10 µL of formamide-containing gel loading buffer and placing the sample on ice or freezing at -20°C.

-

After collecting all time points, heat the samples at 95°C for 5 minutes to denature the proteins.

-

Load 10-15 µL of each sample onto a 15-20% denaturing polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Stain the gel with SYBR Gold for 30 minutes, protected from light.

-

Visualize the gel using a gel imaging system and quantify the intensity of the full-length oligonucleotide band at each time point.

-

The percentage of intact oligonucleotide at each time point is calculated relative to the 0-hour time point.

In Vitro ASO Activity Assay (Transfection)

This protocol determines the potency (IC50) of an ASO in reducing the expression of a target mRNA in cultured cells.

Materials:

-

Adherent cell line expressing the target gene (e.g., HeLa, A549).

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).

-

2'-O-MOE modified ASO and control ASOs (e.g., scrambled sequence).

-

Lipid-based transfection reagent (e.g., Lipofectamine).

-

Opti-MEM or other serum-free medium.

-

96-well cell culture plates.

-

Reagents for RNA extraction (e.g., TRIzol).

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR).

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 5,000-10,000 cells per well). Incubate overnight at 37°C and 5% CO2.

-

On the day of transfection, prepare serial dilutions of the ASO in Opti-MEM to achieve final concentrations ranging from, for example, 1 nM to 100 nM.

-

In separate tubes, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Remove the culture medium from the cells and add the ASO-lipid complexes to each well.

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

-

After the incubation, add fresh complete culture medium to each well.

-

Incubate the cells for an additional 24-48 hours to allow for mRNA knockdown.

-

Lyse the cells directly in the wells and extract total RNA using a suitable method.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

-

Calculate the relative mRNA expression for each ASO concentration compared to a mock-transfected control.

-

Plot the percentage of target mRNA reduction against the ASO concentration and determine the IC50 value using a suitable curve-fitting software.[8]

In Vivo Animal Study for Pharmacokinetics and Biodistribution

This protocol outlines a typical study in mice to assess the pharmacokinetic profile and tissue distribution of a 2'-O-MOE modified oligonucleotide.

Materials:

-

Male BALB/c mice (or other appropriate strain).

-

2'-O-MOE modified oligonucleotide formulated in sterile saline.

-

Syringes and needles for subcutaneous or intravenous injection.

-

Anesthesia (e.g., isoflurane).

-

Blood collection tubes (e.g., containing EDTA).

-

Surgical tools for tissue dissection.

-

Liquid nitrogen or dry ice for snap-freezing tissues.

-

Homogenizer for tissue processing.

-

Analytical method for quantifying the oligonucleotide in plasma and tissue homogenates (e.g., ELISA-based assay, LC-MS).

Procedure:

-

Acclimate the animals for at least one week before the study.

-

Administer a single dose of the 2'-O-MOE oligonucleotide to the mice via subcutaneous or intravenous injection (e.g., 10 mg/kg).

-

At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours), collect blood samples from a cohort of animals via retro-orbital bleeding or cardiac puncture under anesthesia.

-

Immediately process the blood to obtain plasma by centrifugation and store the plasma at -80°C until analysis.

-

At the final time point, or at selected interim time points, euthanize the animals and perform a complete necropsy.

-

Collect various tissues of interest (e.g., liver, kidney, spleen, heart, lung, muscle) and weigh them.

-

Rinse the tissues with cold saline to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.

-

For analysis, thaw the plasma samples and tissue samples. Homogenize the tissues in a suitable buffer.

-

Quantify the concentration of the full-length oligonucleotide in plasma and tissue homogenates using a validated analytical method.

-